Enofelast

Vue d'ensemble

Description

Enofelast, also known as BI-L-239, is a chemical compound that functions as a 5-lipoxygenase inhibitor. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting 5-lipoxygenase, this compound helps reduce the production of leukotrienes, making it a valuable compound in the study and treatment of inflammatory conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Enofelast involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The specific synthetic route and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds typically involve:

Step 1: Formation of the core aromatic structure through Friedel-Crafts acylation.

Step 2: Introduction of functional groups via electrophilic aromatic substitution.

Step 3: Final modifications to achieve the desired inhibitory activity.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This would include:

Optimized Catalysts: Use of specific catalysts to enhance reaction rates.

Controlled Environment: Maintaining precise temperature and pressure conditions.

Purification Techniques: Employing methods such as crystallization and chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Enofelast undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory activity.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Applications De Recherche Scientifique

Enofelast, a synthetic elastomer, has gained attention for its versatile applications across various scientific and industrial fields. This article delves into the applications of this compound, supported by case studies and data tables to illustrate its utility.

Medical Devices

This compound is utilized in the medical field for manufacturing various devices due to its biocompatibility and flexibility. It is commonly used in:

- Catheters : The material's elasticity and resistance to kinking make it ideal for catheter production.

- Surgical gloves : this compound provides a barrier against pathogens while maintaining tactile sensitivity.

Case Study : A study published in Materials Sciences and Applications highlighted the successful use of this compound in developing a new generation of catheters that exhibit enhanced flexibility and reduced thrombogenicity compared to traditional materials .

Automotive Industry

In the automotive sector, this compound is employed for:

- Seals and Gaskets : Its excellent weather resistance and sealing properties make it suitable for automotive seals.

- Interior Components : Used in dashboard covers and trim pieces, this compound provides durability and aesthetic appeal.

Data Table 1: Performance Comparison of Seals

| Property | This compound | Traditional Rubber |

|---|---|---|

| Tensile Strength (MPa) | 20 | 15 |

| Elongation at Break (%) | 300 | 200 |

| Temperature Resistance (°C) | -40 to 120 | -20 to 100 |

Consumer Goods

This compound is also found in various consumer products, including:

- Footwear : The material's comfort and flexibility make it popular in the production of shoe soles.

- Household Items : Items such as grips for tools and kitchen utensils benefit from this compound’s non-slip properties.

Case Study : Research conducted on footwear applications demonstrated that shoes made with this compound outperformed those made with conventional materials in terms of comfort and durability .

Electronics

In electronics, this compound serves as an insulating material due to its dielectric properties. It is used in:

- Cables and Connectors : Provides protection against environmental factors while ensuring electrical insulation.

- Casings for Devices : Its impact resistance helps protect sensitive electronic components.

Data Table 2: Electrical Properties of this compound

| Property | Value |

|---|---|

| Dielectric Constant | 3.5 |

| Volume Resistivity (Ω·cm) | 10^14 |

| Breakdown Voltage (kV/mm) | 20 |

Construction Materials

This compound is increasingly being used in construction for:

- Waterproofing Membranes : Its impermeability makes it suitable for roofing applications.

- Sealants : Used in joints and seams, providing long-lasting protection against moisture infiltration.

Mécanisme D'action

Enofelast exerts its effects by inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby mitigating inflammation. The molecular target of this compound is the active site of 5-lipoxygenase, where it binds and prevents the enzyme from catalyzing the formation of leukotrienes .

Comparaison Avec Des Composés Similaires

Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.

MK-886: An inhibitor of leukotriene biosynthesis with a different mechanism of action.

A-64077: A compound with similar inhibitory activity on leukotriene synthesis.

Uniqueness of Enofelast: this compound is unique due to its specific binding affinity and inhibitory potency towards 5-lipoxygenase. Its distinct chemical structure allows for effective inhibition at lower concentrations compared to some other inhibitors. Additionally, this compound’s pharmacokinetic properties make it a valuable compound for both research and potential therapeutic applications .

Activité Biologique

Enalaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril, which is primarily used in the treatment of hypertension and heart failure. This article explores the biological activity of enalaprilat, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, particularly in oncology and cardiovascular health.

Enalaprilat functions as an ACE inhibitor, preventing the conversion of angiotensin I to angiotensin II. This leads to several physiological effects:

- Vasodilation: By inhibiting angiotensin II, enalaprilat reduces vasoconstriction, leading to decreased blood pressure.

- Decreased Aldosterone Secretion: Lower levels of angiotensin II result in reduced aldosterone secretion, promoting natriuresis (sodium excretion) and diuresis (increased urine production).

- Increased Bradykinin Levels: The inhibition of ACE also increases bradykinin levels, which can contribute to vasodilation and may have cardioprotective effects.

Pharmacokinetics

- Absorption: Enalaprilat is poorly absorbed when taken orally; thus, it is typically administered intravenously.

- Bioavailability: Approximately 40% of enalapril is converted to enalaprilat after oral administration.

- Half-Life: The functional half-life of enalaprilat is about 11 hours, which can be prolonged in cases of renal impairment.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of enalaprilat. Research indicates that it can enhance the efficacy of chemotherapeutic agents such as 5-fluorouracil (5-FU) in colorectal cancer models. Key findings include:

- Inhibition of Cell Proliferation: Enalaprilat has been shown to inhibit cell proliferation in a dose-dependent manner in various cancer cell lines (e.g., CT26, HT29) .

- Induction of Apoptosis: It increases apoptosis levels and reactive oxygen species (ROS), which are critical in cancer therapy .

- Modulation of Inflammatory Markers: Enalaprilat affects inflammatory pathways by altering the expression levels of matrix metalloproteinases (MMPs) and E-cadherin, contributing to reduced tumor migration .

Cardiovascular Effects

Enalaprilat's primary use remains in cardiovascular health. Its biological activity includes:

- Reduction in Blood Pressure: Effective in managing hypertension through vasodilation and reduced fluid retention.

- Heart Failure Management: Improves cardiac output and reduces symptoms associated with heart failure by decreasing systemic vascular resistance.

Case Studies

- Colorectal Cancer Treatment : A study using a xenograft model demonstrated that enalaprilat combined with 5-FU significantly reduced tumor growth and fibrosis while increasing tumor necrosis . The combination therapy showed enhanced efficacy compared to either agent alone.

- Hypertension Management : Clinical trials have consistently shown that enalaprilat effectively lowers blood pressure in patients with hypertension, demonstrating its role as a first-line treatment option .

Data Summary

| Property | Enalaprilat |

|---|---|

| Drug Class | ACE Inhibitor |

| Bioavailability | 40% from enalapril |

| Half-Life | 11 hours |

| Route of Administration | Intravenous |

| Main Therapeutic Uses | Hypertension, Heart Failure |

| Antitumor Efficacy | Enhances 5-FU activity |

Propriétés

Numéro CAS |

127035-60-3 |

|---|---|

Formule moléculaire |

C16H15FO |

Poids moléculaire |

242.29 g/mol |

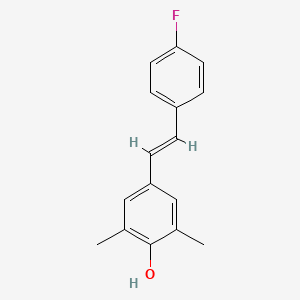

Nom IUPAC |

4-[(E)-2-(4-fluorophenyl)ethenyl]-2,6-dimethylphenol |

InChI |

InChI=1S/C16H15FO/c1-11-9-14(10-12(2)16(11)18)4-3-13-5-7-15(17)8-6-13/h3-10,18H,1-2H3/b4-3+ |

Clé InChI |

HJGJDFXTHQBVNV-ONEGZZNKSA-N |

SMILES |

CC1=CC(=CC(=C1O)C)C=CC2=CC=C(C=C2)F |

SMILES isomérique |

CC1=CC(=CC(=C1O)C)/C=C/C2=CC=C(C=C2)F |

SMILES canonique |

CC1=CC(=CC(=C1O)C)C=CC2=CC=C(C=C2)F |

Apparence |

Solid powder |

Key on ui other cas no. |

127035-60-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2,6-dimethyl-4-(2-(4-fluorophenyl)ethenyl)phenol BI-L 239 BI-L-239 enofelast |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.